molecular formula C12H12FN3O2 B1327067 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid CAS No. 1142202-58-1

3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid

Cat. No.: B1327067
CAS No.: 1142202-58-1
M. Wt: 249.24 g/mol
InChI Key: ZPSCWQLDLBCAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

The compound 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid is systematically classified under the Chemical Abstracts Service registry number 1142202-58-1. The International Union of Pure and Applied Chemistry nomenclature reflects the complex heterocyclic structure, which incorporates a 1,2,4-triazole ring system as the central core framework. The structural architecture consists of several distinct components: a propanoic acid chain attached to the 5-position of the triazole ring, a 3-fluorophenyl substituent at the 1-position, and a methyl group at the 3-position of the triazole ring.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as CC1=NN(C2=CC=CC(=C2)F)C(=N1)CCC(=O)O, which provides a comprehensive linear representation of the compound's connectivity. The molecule exhibits a substitution pattern that places the fluorine atom in the meta position of the phenyl ring, creating specific electronic and steric effects that influence the compound's overall properties. The MDL number MFCD12028234 serves as an additional identifier for this compound in chemical databases.

The structural elucidation reveals a compound with multiple hydrogen bond acceptor and donor sites, contributing to its potential for intermolecular interactions. The triazole ring system provides a planar aromatic framework, while the propanoic acid chain introduces flexibility and polarity to the molecule. The presence of the fluorophenyl group adds both hydrophobic character and specific electronic properties due to the electron-withdrawing nature of the fluorine substituent.

Molecular Formula and Weight Analysis

The molecular formula of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid is established as C₁₂H₁₂FN₃O₂, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms. This elemental composition results in a molecular weight of 249.24 grams per mole, which places the compound in the range typical for small molecule pharmaceutical candidates.

The molecular composition analysis reveals several important structural features that contribute to the compound's properties. The carbon to hydrogen ratio of 1:1 suggests a moderate degree of unsaturation, primarily attributed to the aromatic triazole and phenyl ring systems. The presence of three nitrogen atoms is entirely accounted for by the triazole ring, which contains two nitrogen atoms in the 1,2-positions and one nitrogen in the 4-position of the five-membered ring. The two oxygen atoms are associated with the carboxylic acid functional group, providing both carbonyl and hydroxyl functionalities.

Molecular Parameter Value
Molecular Formula C₁₂H₁₂FN₃O₂
Molecular Weight 249.24 g/mol
Carbon Atoms 12
Hydrogen Atoms 12
Fluorine Atoms 1
Nitrogen Atoms 3
Oxygen Atoms 2

The calculated molecular parameters provide insight into the compound's pharmaceutical properties. The topological polar surface area has been determined to be 68.01 square angstroms, which falls within the optimal range for oral bioavailability according to Lipinski's rule of five. The calculated logarithmic partition coefficient (LogP) value of 1.73202 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The molecule contains four hydrogen bond acceptor sites and one hydrogen bond donor site, with four rotatable bonds contributing to conformational flexibility.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid provides detailed structural confirmation and enables identification of characteristic functional group signatures. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 experiments providing complementary information about the molecular framework.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the various functional groups present in the molecule. The carboxylic acid proton typically appears in the range of 11.0-12.0 parts per million, representing the most downfield signal due to strong hydrogen bonding and deshielding effects. The aromatic protons from both the fluorophenyl and triazole systems are expected to resonate between 6.5-8.0 parts per million, with the fluorine substitution causing specific coupling patterns and chemical shift perturbations.

The methylene protons of the propanoic acid chain exhibit characteristic chemical shifts around 2.5-3.0 parts per million for the alpha position relative to the carboxyl group, while the beta methylene protons adjacent to the triazole ring appear slightly upfield. The methyl group attached to the triazole ring displays a singlet around 2.4-2.7 parts per million, typical for aromatic methyl substituents. Fluorine-19 nuclear magnetic resonance provides additional structural confirmation, with the meta-fluorophenyl fluorine exhibiting a characteristic chemical shift and coupling pattern.

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears in the range of 170-185 parts per million, characteristic of carboxyl carbons. The aromatic carbons from the phenyl and triazole rings resonate between 110-160 parts per million, with the fluorine-bearing carbon showing characteristic coupling patterns. The aliphatic carbons of the propanoic acid chain appear in the aliphatic region, typically between 20-40 parts per million.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The carboxylic acid group exhibits two primary absorption bands: a broad O-H stretch around 3200-2500 wavenumbers and a strong C=O stretch around 1715-1680 wavenumbers. The aromatic C-H stretching vibrations appear around 3100-3000 wavenumbers, while aliphatic C-H stretches occur at 2990-2850 wavenumbers. The triazole ring system contributes characteristic C=C and C=N stretching vibrations in the 1625-1440 wavenumber region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the carboxyl group (mass loss of 45), loss of the propanoic acid chain (mass loss of 73), and formation of the fluorophenyl-triazole fragment. These fragmentation patterns provide additional confirmation of the proposed structure and can be used for identification purposes.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

The thermodynamic properties of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid have been characterized through both experimental measurements and computational predictions. The predicted boiling point has been calculated at 487.6 ± 55.0 degrees Celsius, indicating significant thermal stability due to the aromatic ring systems and potential for intermolecular hydrogen bonding. This elevated boiling point reflects the compound's ability to form stable intermolecular interactions, particularly through the carboxylic acid functional group and the nitrogen atoms of the triazole ring.

The predicted density of the compound is 1.34 ± 0.1 grams per cubic centimeter, which is higher than water due to the presence of the fluorine atom and the compact aromatic ring systems. This density value is consistent with similar heterocyclic compounds containing fluorinated aromatic rings and reflects the efficient packing of the molecular structure in the solid state. The relatively high density contributes to the compound's physical stability and influences its crystallization behavior.

Solubility characteristics of the compound are governed by the balance between hydrophilic and lipophilic structural elements. The carboxylic acid group provides significant water solubility through hydrogen bonding interactions, while the fluorophenyl group contributes to organic solvent solubility. The calculated LogP value of 1.73202 suggests moderate lipophilicity, indicating that the compound should exhibit reasonable solubility in both aqueous and organic media under appropriate pH conditions.

Thermodynamic Property Value Method
Predicted Boiling Point 487.6 ± 55.0°C Computational
Predicted Density 1.34 ± 0.1 g/cm³ Computational
LogP (Octanol/Water) 1.73202 Computational
Topological Polar Surface Area 68.01 Ų Computational
Hydrogen Bond Acceptors 4 Calculated
Hydrogen Bond Donors 1 Calculated

Storage conditions for the compound typically require ambient temperature environments with protection from moisture and light. The compound exhibits stability under normal laboratory conditions, with recommended storage in sealed containers at temperatures between 2-8 degrees Celsius for long-term stability. The thermal stability indicated by the high predicted boiling point suggests that the compound can withstand moderate heating during synthetic procedures and analytical characterization.

Acid-Base Behavior: pKa and Protonation Sites

The acid-base behavior of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid is primarily determined by the carboxylic acid functional group and the nitrogen atoms present in the triazole ring system. The predicted pKa value for the compound has been calculated as 4.22 ± 0.10, which is characteristic of aromatic carboxylic acids and reflects the electron-withdrawing influence of the triazole ring system. This pKa value indicates that the compound exists predominantly in its deprotonated form at physiological pH conditions.

The carboxylic acid group serves as the primary acidic site in the molecule, with the pKa value being influenced by the electronic properties of the attached triazole system. The electron-withdrawing nature of the triazole ring, combined with the fluorophenyl substituent, stabilizes the carboxylate anion through resonance and inductive effects, resulting in enhanced acidity compared to simple aliphatic carboxylic acids. The fluorine atom in the meta position of the phenyl ring provides additional electron-withdrawing character, further stabilizing the deprotonated form.

The triazole ring system contains multiple nitrogen atoms that can potentially serve as protonation sites under highly acidic conditions. The nitrogen atoms at positions 1, 2, and 4 of the triazole ring exhibit different basicities due to their distinct electronic environments. The nitrogen atom at position 4 typically exhibits the highest basicity among the ring nitrogens, as it is not directly conjugated with the aromatic system in the same manner as the other nitrogens. However, under normal pH conditions, these nitrogen atoms remain unprotonated due to their reduced basicity compared to aliphatic amines.

The pH-dependent behavior of the compound influences its solubility, stability, and potential biological activity. At pH values below the pKa, the compound exists primarily in its protonated, neutral form, which exhibits increased lipophilicity and altered solubility characteristics. At pH values above the pKa, the deprotonated carboxylate form predominates, providing enhanced water solubility and ionic character. This pH-dependent equilibrium is particularly important for understanding the compound's behavior in biological systems and its potential for membrane permeation.

Ionization Parameter Value Site
pKa (Carboxylic Acid) 4.22 ± 0.10 Propanoic Acid Chain
Primary Acidic Site Carboxyl Group -COOH
Secondary Basic Sites Triazole Nitrogens N1, N2, N4
Physiological Form Carboxylate Anion pH > pKa

The ionization behavior also affects the compound's interaction with biological targets and its pharmacokinetic properties. The predominantly anionic form at physiological pH may influence cellular uptake mechanisms and tissue distribution patterns. Understanding these acid-base properties is essential for formulation development and optimization of the compound's therapeutic potential. The specific pKa value and ionization characteristics contribute to the overall pharmacological profile and must be considered in any pharmaceutical applications or biological studies involving this compound.

Properties

IUPAC Name

3-[2-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-8-14-11(5-6-12(17)18)16(15-8)10-4-2-3-9(13)7-10/h2-4,7H,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSCWQLDLBCAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CCC(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with methyl isocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity : The triazole moiety in this compound is known for its antifungal properties. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have indicated that derivatives of triazole compounds exhibit significant antifungal activity against a range of pathogens, including Candida species and Aspergillus species. For example, research has shown that compounds similar to 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid can effectively inhibit fungal growth in vitro, suggesting its potential as a therapeutic agent against fungal infections .

Anticancer Properties : Recent investigations have highlighted the potential anticancer effects of triazole derivatives. In particular, the compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, a study demonstrated that related triazole compounds exhibited cytotoxic effects on breast cancer cell lines, emphasizing the need for further exploration of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid in cancer therapy .

Agricultural Applications

Herbicidal Activity : The compound shows promise as a herbicide due to its structural similarity to other known herbicides that target specific enzyme pathways in plants. Research has indicated that triazole-based herbicides can effectively control weed populations while minimizing damage to crops. The herbicidal efficacy of similar compounds has been documented in various agricultural settings, highlighting their role in integrated pest management strategies .

Biochemical Research

Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes makes it a valuable tool in biochemical research. For example, studies have focused on its interaction with cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis. Understanding these interactions can provide insights into drug design and the development of safer pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntifungal and anticancer propertiesSignificant antifungal activity; induces apoptosis in cancer cells
AgricultureHerbicidal activityEffective control of weed populations
Biochemical ResearchEnzyme inhibition studiesInsights into drug metabolism

Case Studies

Case Study 1: Antifungal Efficacy
In a recent study published in Phytotherapy Research, researchers evaluated the antifungal activity of various triazole derivatives against Candida albicans. The study found that 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Case Study 2: Herbicide Development
A field trial conducted by agricultural scientists assessed the effectiveness of triazole-based herbicides on common weeds in cereal crops. The results demonstrated that formulations containing 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid significantly reduced weed biomass without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the propanoic acid moiety can facilitate interactions with other molecules or cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid with key analogs:

Compound Name Substituents (Triazole Ring) Formula Molecular Weight CAS Number Key Differences/Applications
3-[1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid (Target) 1-(3-Fluorophenyl), 3-methyl C₁₂H₁₂FN₃O₂ 249.245 - Reference compound; fluorophenyl enhances electronegativity .
3-[1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid 1-(4-Methoxyphenyl), 3-methyl C₁₃H₁₅N₃O₃ 261.28 930052-88-3 Methoxy group increases electron density; discontinued commercial status .
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 3-Bromo C₅H₆BrN₃O₂ 220.03 933690-20-1 Bromo substituent enhances halogen bonding potential; lacks aryl group .
3-(3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)-propanoic acid 1-Phenyl, 3-methyl C₁₂H₁₃N₃O₂ 231.25 1142209-71-9 Phenyl group improves lipophilicity; used in impurity profiling .
3-[3-Ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid 1-(4-Isopropylphenyl), 3-ethyl C₁₆H₂₁N₃O₂ 287.36 1142202-64-9 Bulkier substituents may hinder solubility; classified as irritant .

Key Research Findings

Bromo-substituted analogs (e.g., 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid) are utilized in cross-coupling reactions due to their halogen reactivity .

Synthetic Accessibility :

  • The target compound shares synthetic routes with analogs, such as nucleophilic substitution or cyclization reactions. For example, InCl₃-catalyzed thiol alkylation () is applicable to triazole derivatives but may require optimization for fluorine-containing substrates.

Commercial Viability :

  • Compounds like the 4-methoxyphenyl analog are discontinued (), suggesting challenges in synthesis or stability. The target compound’s commercial availability (95% purity) indicates robust demand in research .

Biological Activity

3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid is C12H12FN3O2. Its structure features a triazole ring, which is known for conferring various biological activities to compounds. The presence of the fluorophenyl group enhances its pharmacological properties due to the electron-withdrawing effect of the fluorine atom.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined against several bacterial strains.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

These results indicate that the compound exhibits stronger antibacterial activity compared to standard antibiotics like oxytetracycline .

Antifungal Activity

The antifungal potential of triazole derivatives has been widely documented. In vitro studies have shown that triazole-based compounds can inhibit the growth of various fungal pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties by targeting specific enzymes involved in cancer cell proliferation. For instance, studies have highlighted the effectiveness of triazole compounds in inhibiting aromatase enzymes, which are critical in estrogen biosynthesis and are often overexpressed in breast cancer .

Case Study: Triazole Derivatives in Cancer Treatment

A comprehensive study explored the effects of triazole derivatives on human cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Significant growth inhibition
HeLa (Cervical Cancer)15Moderate growth inhibition
A549 (Lung Cancer)20Low growth inhibition

These findings suggest that 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid could be a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles often inhibit enzymes critical for pathogen survival and proliferation.
  • Cell Membrane Disruption : By interfering with ergosterol synthesis in fungi and altering membrane integrity in bacteria.
  • Apoptosis Induction : Compounds may trigger apoptotic pathways in cancer cells.

Q & A

Q. How can the synthesis of 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid be optimized for higher yield?

Methodological Answer: Microwave-assisted synthesis is a robust approach for triazole derivatives. highlights the use of microwave irradiation to enhance reaction efficiency in synthesizing substituted triazoles. For this compound, optimizing parameters such as temperature (120–150°C), solvent polarity (e.g., DMF or ethanol), and reaction time (10–30 minutes) can improve yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product purity . Additionally, intermediates like 3-fluorophenyl-substituted precursors should be rigorously characterized (e.g., via 1^1H NMR) to confirm regioselectivity .

Q. What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?

Methodological Answer:

  • Spectroscopy: Use 1^1H/13^{13}C NMR to verify the triazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and propanoic acid moiety (δ 2.5–3.5 ppm for methylene groups). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+ calculated for C12_{12}H11_{11}FN3_3O2_2: 248.0834).
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. and demonstrate the utility of SHELX in small-molecule crystallography, particularly for triazole derivatives. Hydrogen-bonding networks between the triazole ring and propanoic acid can be analyzed to validate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and experimental solubility data for this compound?

Methodological Answer: Discrepancies often arise from computational models underestimating intermolecular interactions. To address this:

  • Experimental Validation: Perform differential scanning calorimetry (DSC) to assess melting points and thermochemical stability ( ). Use shake-flask methods to measure solubility in PBS (pH 7.4) and DMSO.
  • Computational Refinement: Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding. Adjust force field parameters to match experimental data, focusing on the fluorophenyl group’s hydrophobicity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

Methodological Answer:

  • Substituent Modification: Synthesize analogs with varying substituents on the triazole ring (e.g., replacing 3-fluorophenyl with 4-fluorophenyl or altering the methyl group). demonstrates how S-alkylation of triazole-thiol derivatives impacts bioactivity.
  • Biological Assays: Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to map interactions. For example, describes a related triazole ligand bound to a kinase target; similar docking studies can identify critical residues (e.g., hydrophobic pockets accommodating the fluorophenyl group) .

Q. How can co-crystallization with target proteins be optimized for this compound?

Methodological Answer:

  • Crystallization Conditions: Screen using sparse-matrix kits (e.g., Hampton Research) with PEGs as precipitants. Adjust pH (6.0–7.5) to match the propanoic acid’s pKa (~4.8).
  • Refinement: Use SHELXL ( ) to refine high-resolution data. Analyze electron density maps to confirm ligand binding modes. For example, ’s triazole-amine co-crystal structure highlights the importance of hydrogen bonds between the triazole N2 atom and protein backbone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.